N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

Catalog No.
S13360634
CAS No.
M.F
C15H11NO7
M. Wt
317.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

Product Name

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-4-yl)acetate

Molecular Formula

C15H11NO7

Molecular Weight

317.25 g/mol

InChI

InChI=1S/C15H11NO7/c17-9-1-2-10-8(5-14(20)22-11(10)7-9)6-15(21)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2

InChI Key

WAXLJIJDTHFUBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is a chemical compound derived from the coupling of succinimide with 7-hydroxy-4-coumarinyl acetate. This compound is characterized by its fluorescent properties, which make it useful in various biochemical applications, particularly in the field of bioconjugation. The presence of the hydroxy group on the coumarin moiety enhances its reactivity and fluorescence, allowing for effective labeling and detection in biological systems.

  • Oxidation: The hydroxy group can undergo oxidation to form quinones, which may alter the compound's fluorescent properties and reactivity.
  • Reduction: Reduction reactions can occur, particularly affecting the carbonyl group in the succinimidyl moiety, potentially leading to changes in solubility and reactivity.
  • Esterification: The acetate group can react with amines, resulting in the formation of amide bonds, which is crucial for bioconjugation applications.

These reactions are essential for utilizing this compound in various experimental setups, especially in creating bioconjugates for imaging and detection.

The biological activity of N-succinimidyl 7-hydroxy-4-coumarinyl-acetate is primarily linked to its fluorescent properties. It has been utilized as a fluorescent probe in various assays due to its ability to emit light upon excitation. This makes it valuable for:

  • Fluorescent labeling: It can label proteins or other biomolecules, allowing for visualization and tracking within cells or tissues.
  • Detection assays: The compound's fluorescence can be used in assays to detect specific interactions or concentrations of biomolecules.

Its unique structure allows it to be selectively reactive towards amines, enhancing its utility in biological research.

The synthesis of N-succinimidyl 7-hydroxy-4-coumarinyl-acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with N-hydroxysuccinimide and 7-hydroxycoumarin-4-acetic acid.
  • Reaction Conditions: These components are combined under controlled conditions, often involving a coupling agent to facilitate the formation of the ester bond.
  • Purification: The product is purified through techniques such as chromatography to isolate the desired compound from by-products.

This method ensures a high yield of the compound while maintaining its purity for subsequent applications .

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate has a variety of applications in scientific research:

  • Bioconjugation: It is widely used for labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.
  • Fluorescent Probes: Its fluorescence properties make it suitable for use as a probe in various assays, including Förster Resonance Energy Transfer (FRET) studies.
  • Diagnostic Tools: The compound can be employed in diagnostic assays where detection of specific biomolecules is required.

These applications leverage its unique chemical structure and reactivity profile.

Interaction studies involving N-succinimidyl 7-hydroxy-4-coumarinyl-acetate focus on its ability to form conjugates with various biomolecules. Key points include:

  • Reactivity with Amines: The compound selectively reacts with primary amines to form stable amide bonds, making it useful for conjugating with proteins or peptides.
  • Fluorescence Quenching: Studies may also explore how interactions with different molecules affect its fluorescence intensity and emission characteristics.

Such studies are crucial for understanding how this compound can be effectively utilized in different biological contexts.

Several compounds share structural features with N-succinimidyl 7-hydroxy-4-coumarinyl-acetate. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
N-Succinimidyl 7-hydroxy-4-methylcoumarin-3-acetateSimilar coumarin structureExhibits blue fluorescence
N-Succinimidyl 7-amino-4-methylcoumarinContains an amino group instead of hydroxyEnhanced reactivity with carboxylic acids
N-Succinimidyl 7-hydroxycoumarin-3-carboxylic acidDifferent functional groupsUsed primarily for carboxylic acid labeling
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl EsterMethoxy group instead of hydroxySelectively reacts with aliphatic amines

These compounds highlight the diversity within the coumarin family while showcasing the unique properties of N-succinimidyl 7-hydroxy-4-coumarinyl-acetate that make it particularly suited for specific applications in biochemical research.

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-4-coumarinyl)acetate, reflecting its coumarin core substituted with a hydroxy group at position 7 and an acetic acid derivative esterified to a succinimidyl moiety. Its CAS Registry Number is 185102-64-1, uniquely identifying it in chemical databases. The molecular formula is C₁₅H₁₁NO₇, with a molecular weight of 317.25 g/mol. Alternative synonyms include 7-hydroxy-4-coumarinylacetic acid N-succinimidyl ester and N-succinimidyl 7-hydroxycoumarin-4-acetate, though the IUPAC name remains the definitive descriptor.

Molecular Structure and Functional Group Analysis

The structure comprises three key components (Figure 1):

  • Coumarin backbone: A benzopyrone system (2H-chromen-2-one) with a hydroxy group at position 7 and a methyl group at position 4.
  • Acetate linker: A two-carbon chain connecting the coumarin core to the succinimidyl group.
  • Succinimidyl ester: A reactive N-hydroxysuccinimide (NHS) ester that facilitates amine conjugation.

The SMILES notation for this compound is C1C(=O)N(C(=O)C1)OC(=O)CC2=C(C3=C(C(=O)O2)C=CC(=C3)O)O, derived from structurally related analogs. Functional groups include:

  • Lactone ring (coumarin core)
  • Phenolic hydroxy group (position 7)
  • Succinimidyl ester (amine-reactive site)

The predicted pKa of the hydroxy group is 7.69±0.20, suggesting moderate acidity under physiological conditions.

Crystallographic Data and Conformational Studies

Experimental crystallographic data for this compound remains unreported in the literature. However, computational predictions estimate a density of 1.61±0.1 g/cm³ and a boiling point of 560.0±60.0 °C. Molecular dynamics simulations suggest that the succinimidyl ester adopts a planar conformation to maximize resonance stabilization, while the coumarin system maintains near-orthogonal alignment with the ester group to minimize steric hindrance.

Comparative Analysis with Related Coumarin Derivatives

N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate belongs to a family of coumarin derivatives modified for bioconjugation (Table 1).

Compound NameStructural FeaturesKey Differentiators
N-Succinimidyl 7-hydroxycoumarin-3-carboxylateCarboxylic acid ester at position 3Higher polarity due to carboxylate group
4-Methylumbelliferone-3-acetic acid N-succinimidyl esterMethyl group at position 4Enhanced fluorescence quantum yield
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl EsterMethoxy group at position 7Reduced solubility in aqueous media

The presence of the 7-hydroxy group in N-succinimidyl 7-hydroxy-4-coumarinyl-acetate distinguishes it from methoxy-substituted analogs, conferring improved water solubility and reactivity in pH-dependent reactions.

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

317.05355169 g/mol

Monoisotopic Mass

317.05355169 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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